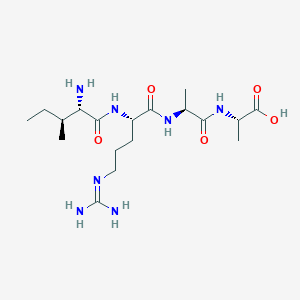
3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one is an organic compound that belongs to the class of benzoxepins. Benzoxepins are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals and materials science. This compound, with its unique structure, may exhibit interesting chemical and physical properties that could be explored for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted phenol with a suitable ketone in the presence of a Lewis acid catalyst can lead to the formation of the benzoxepin ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin: The parent compound with a similar core structure.
Dihydrobenzoxepin: A reduced form with additional hydrogen atoms.
Trimethylbenzoxepin: Compounds with different positions of methyl groups.
Uniqueness
3,4,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one is unique due to its specific substitution pattern and the presence of the tetrahydrobenzoxepin ring. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
833446-90-5 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,4,8-trimethyl-5,7,8,9-tetrahydro-2H-1-benzoxepin-6-one |
InChI |
InChI=1S/C13H18O2/c1-8-4-12(14)11-6-9(2)10(3)7-15-13(11)5-8/h8H,4-7H2,1-3H3 |
InChI Key |
XSHMZESYRDVPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CC(=C(CO2)C)C)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)


![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)


![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)




![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)


